molecular formula C6H8O3 B046945 3-Acetyl(2,3-13C2)oxolan-2-one CAS No. 84508-47-4

3-Acetyl(2,3-13C2)oxolan-2-one

Cat. No. B046945
Key on ui cas rn: 84508-47-4
M. Wt: 132.1 g/mol
InChI Key: OMQHDIHZSDEIFH-WMPIHMMDSA-N
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Patent
US05258380

Procedure details

A mixture of 50 parts of 2-thiazolamine, 76 parts of 3-acetyl-4,5-dihydro-2(3H)-furanone, 1.2 parts of concentrated hydrochloric acid and 270 parts of methylbenzene was stirred and refluxed for 2 hours using a water-separator. The reaction mixture was cooled and 340 parts of phosphoryl chloride were added at a temperature between 20° and 30° C. The whole was heated slowly to 100°~110° C. and stirring was continued for 2 hours at this temperature. The reaction mixture was evaporated and the residue was poured into a mixture of crushed ice and ammonium hydroxide. The product was extracted with trichloromethane. The extract was dried. filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from a mixture of 2-propanol and 1,1'-oxybisethane, yielding 36 parts of 6-(2 -chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (interm. 48).
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH2:6].[C:7]([CH:10]1[CH2:14][CH2:13][O:12][C:11]1=O)(=O)[CH3:8].Cl.P(Cl)(Cl)([Cl:19])=O>O.CC1C=CC=CC=1>[Cl:19][CH2:13][CH2:14][C:10]1[C:11](=[O:12])[N:3]2[CH:4]=[CH:5][S:1][C:2]2=[N:6][C:7]=1[CH3:8]

Inputs

Step One
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1C(OCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The whole was heated slowly to 100°~110° C.
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
the residue was poured into a mixture of crushed ice and ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with trichloromethane
CUSTOM
Type
CUSTOM
Details
The extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel using
ADDITION
Type
ADDITION
Details
a mixture of trichloromethane and methanol (95:5 by volume) as eluent
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the eluent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from a mixture of 2-propanol and 1,1'-oxybisethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClCCC1=C(N=C2N(C1=O)C=CS2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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